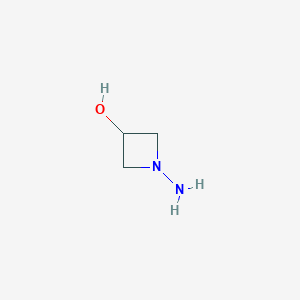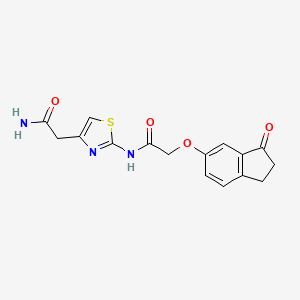![molecular formula C11H12N4O2 B2421915 2-[5-(2-Phenylethyl)-1H-1,2,3,4-Tetrazol-1-yl]essigsäure CAS No. 207343-51-9](/img/structure/B2421915.png)
2-[5-(2-Phenylethyl)-1H-1,2,3,4-Tetrazol-1-yl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenylethyl group attached to the tetrazole ring, which is further connected to an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has been investigated for its potential applications in various scientific research fields. In medicinal chemistry, tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead structure for the development of new therapeutic agents targeting specific biological pathways. In biology, it can be used as a tool to study enzyme inhibition and receptor binding. In the field of materials science, tetrazole derivatives are explored for their potential use in the development of energetic materials and corrosion inhibitors.
Vorbereitungsmethoden
The synthesis of 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenylethylamine with sodium azide and triethyl orthoformate in the presence of a suitable catalyst can lead to the formation of the tetrazole ring. The resulting intermediate can then be further reacted with chloroacetic acid to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can lead to the formation of corresponding carboxylic acids, while substitution reactions can introduce different functional groups onto the tetrazole ring.
Wirkmechanismus
The mechanism of action of 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Vergleich Mit ähnlichen Verbindungen
2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can be compared with other similar compounds, such as 2-[5-(2-phenylethyl)-1H-tetrazol-1-yl]propionic acid and 2-[5-(2-phenylethyl)-1H-tetrazol-1-yl]butyric acid. These compounds share the tetrazole ring and phenylethyl group but differ in the length and nature of the acetic acid moiety. The uniqueness of 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid lies in its specific structural features, which can influence its biological activity and chemical reactivity. By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new derivatives with improved properties.
Eigenschaften
IUPAC Name |
2-[5-(2-phenylethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)8-15-10(12-13-14-15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMBWPNCSBGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B2421834.png)
![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2421835.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2421837.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2421840.png)

![5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2421845.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)



